molecular formula C25H21F2NO4 B8095691 Fmoc-2,4-difluoro-L-homophenylalanine

Fmoc-2,4-difluoro-L-homophenylalanine

Cat. No.: B8095691
M. Wt: 437.4 g/mol
InChI Key: WHMGZFGSXUFZQY-QHCPKHFHSA-N
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Description

Fmoc-2,4-difluoro-L-homophenylalanine: is a synthetic amino acid derivative characterized by the presence of a fluoro group at the 2 and 4 positions of the homophenylalanine structure. This compound is often used in peptide synthesis and various biochemical applications due to its unique properties.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical process starting from L-homophenylalanine

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient production.

Types of Reactions:

  • Reduction: Reduction reactions can be used to modify the compound, potentially altering its chemical properties.

  • Substitution: Substitution reactions are common, where different groups can replace the fluoro or Fmoc groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction typically results in the formation of alcohols or amines.

  • Substitution reactions can yield a variety of derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: Fmoc-2,4-difluoro-L-homophenylalanine is widely used in peptide synthesis, where it serves as a building block for the construction of complex peptides. Biology: The compound is utilized in studying protein interactions and functions due to its ability to mimic natural amino acids. Medicine: Industry: The compound is used in the production of biochemical reagents and research tools.

Mechanism of Action

The mechanism by which Fmoc-2,4-difluoro-L-homophenylalanine exerts its effects depends on its specific application. In peptide synthesis, it acts as a substrate for enzymes and chemical reagents that facilitate peptide bond formation. The molecular targets and pathways involved are typically related to the specific biochemical processes being studied or utilized.

Comparison with Similar Compounds

  • Fmoc-L-homophenylalanine: Lacks the fluoro groups, making it less reactive in certain chemical environments.

  • Fmoc-2-fluoro-L-homophenylalanine: Contains only one fluoro group, resulting in different reactivity and properties.

  • Fmoc-4-fluoro-L-homophenylalanine: Similar to the compound but with the fluoro group at a different position.

Uniqueness: The presence of two fluoro groups in Fmoc-2,4-difluoro-L-homophenylalanine provides unique chemical properties that are not found in its similar counterparts. This makes it particularly useful in specific synthetic and biochemical applications.

Properties

IUPAC Name

(2S)-4-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMGZFGSXUFZQY-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=C(C=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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